molecular formula C12H11NOS B6414460 6-[4-(Methylthio)phenyl]-3-pyridinol CAS No. 1032825-68-5

6-[4-(Methylthio)phenyl]-3-pyridinol

Cat. No.: B6414460
CAS No.: 1032825-68-5
M. Wt: 217.29 g/mol
InChI Key: DTXHSXFYZMCCSB-UHFFFAOYSA-N
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Description

6-[4-(Methylthio)phenyl]-3-pyridinol is an organic compound characterized by a pyridine ring substituted with a 4-(methylthio)phenyl group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(Methylthio)phenyl]-3-pyridinol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(methylthio)benzaldehyde and 3-hydroxypyridine.

    Condensation Reaction: The 4-(methylthio)benzaldehyde undergoes a condensation reaction with 3-hydroxypyridine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methylthio group is converted to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced derivatives with modified functional groups.

    Substitution Products: Various substituted pyridinol derivatives.

Scientific Research Applications

6-[4-(Methylthio)phenyl]-3-pyridinol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-[4-(Methylthio)phenyl]-3-pyridinol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

    4-(Methylthio)phenyl derivatives: Compounds with similar phenyl substitution patterns.

    Pyridinol derivatives: Compounds with hydroxyl groups on the pyridine ring.

Uniqueness: 6-[4-(Methylthio)phenyl]-3-pyridinol is unique due to the presence of both the methylthio group and the hydroxyl group, which confer distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(4-methylsulfanylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-11-5-2-9(3-6-11)12-7-4-10(14)8-13-12/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXHSXFYZMCCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of [4-(methylthio)phenyl]boronic acid (7.2 g, 43.1 mmol), 6-bromo-3-pyridinol (5 g, 28.7 mmol), 2M Na2CO3 (44 mL), Pd(PPh3)4 (1.7 g, 1.4 mmol) and DME (70 mL) was degassed with N2 for 30 min, and stirred and heated at 80° C. for 18 h. The mixture was charged with water and CH2Cl2 and the organic layer was washed with 1N NaOH (100 mL). The basic aqueous layer was washed with Et2O, cooled in an ice bath and the pH was adjusted to about 10 with 6N HCl. The resulting solid was collected, washed with water and air-dried to give 6-[4-(methylthio)phenyl]-3-pyridinol (4.3 g, 69%) as a yellow solid. The reaction was repeated on twice the scale (10 g of 6-bromo-3-pyridinol) to provide 9.1 g (72%) of product. The reaction was repeated on 10× the scale (101.5 g of 6-bromo-3-pyridinol) to provide 53.7 g of product. 1H NMR (400 MHz, DMSO-d6): δ 9.96 (s, 1H), 8.15 (d, 1H, J=2.6 Hz), 7.87 (d, 2H, J=8.6 Hz), 7.73 (d, 1H, J=8.7 Hz), 7.27 (d, 2H, J=8.6 Hz), 7.18 (dd, 1H, Ja=8.6 Hz, Jb=2.9 Hz), 2.46 (s, 3H); LRMS (ESI), m/z 218 (M+H).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

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